Cas no 18205-56-6 (Pyridin-4-ylmethanamine dihydrochloride)
Pyridin-4-ylmethanamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Pyridin-4-ylmethanamine dihydrochloride
- DTXSID30481888
- 4-Pyridinemethanamine, dihydrochloride
- CHEMBL536263
- 4-(Aminomethyl)pyridine dihydrochloride
- 4-Pyridinemethanamine, hydrochloride (1:2)
- SB54201
- AGN-PC-0NI77K
- SCHEMBL17337033
- 4-aminomethylpyridine dihydrochloride
- pyridin-4-ylmethanamine;dihydrochloride
- 4-Aminomethyl Pyridine 2HCl
- 18205-56-6
- 7Z8J6JX86X
- Pyridin-4-ylmethanaminedihydrochloride
-
- Inchi: 1S/C6H8N2.2ClH/c7-5-6-1-3-8-4-2-6;;/h1-4H,5,7H2;2*1H
- InChI Key: VZTITPMLZPPLRB-UHFFFAOYSA-N
- SMILES: Cl.Cl.NCC1C=CN=CC=1
Computed Properties
- Exact Mass: 180.0221037g/mol
- Monoisotopic Mass: 180.0221037g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 57.5
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
Pyridin-4-ylmethanamine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029181213-5g |
Pyridin-4-ylmethanamine dihydrochloride |
18205-56-6 | 95% | 5g |
$400.00 | 2023-09-02 | |
| Chemenu | CM173384-10g |
pyridin-4-ylmethanamine dihydrochloride |
18205-56-6 | 95% | 10g |
$450 | 2021-08-05 | |
| Chemenu | CM173384-5g |
pyridin-4-ylmethanamine dihydrochloride |
18205-56-6 | 95% | 5g |
$332 | 2022-06-12 |
Pyridin-4-ylmethanamine dihydrochloride Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Pyridin-4-ylmethanamine dihydrochloride
Pyridin-4-ylmethanamine Dihydrochloride: A Comprehensive Overview
Pyridin-4-ylmethanamine dihydrochloride, also known by its CAS number CAS 18205-56-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, which belongs to the class of pyridine derivatives, has been extensively studied for its potential applications in drug design and development. The molecule consists of a pyridine ring with a methanamine group attached at the 4-position, and it exists in its dihydrochloride salt form, which is commonly used in research and therapeutic settings.
The synthesis of pyridin-4-ylmethanamine dihydrochloride involves a series of well-established organic reactions, including nucleophilic substitution and acid-base neutralization. The compound's structure has been optimized to enhance its stability and bioavailability, making it a valuable tool in medicinal chemistry. Recent studies have focused on its ability to act as a precursor for more complex molecules, particularly in the development of bioactive compounds with potential therapeutic applications.
One of the most promising areas of research involving pyridin-4-ylmethanamine dihydrochloride is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. By modifying the pyridine ring with specific substituents, researchers have been able to design compounds that selectively inhibit these kinases, offering new avenues for targeted therapy.
In addition to its role in drug design, pyridin-4-ylmethanamine dihydrochloride has also been explored for its potential as a chiral catalyst in asymmetric synthesis. The compound's unique electronic properties make it an effective ligand for transition metal catalysts, enabling the synthesis of enantioselective products. This application has gained significant attention in the field of catalytic asymmetric synthesis, where the demand for efficient and selective catalysts is high.
The pharmacokinetic properties of pyridin-4-ylmethanamine dihydrochloride have also been extensively studied. Research indicates that the compound exhibits favorable absorption and distribution characteristics, making it suitable for oral administration. Furthermore, its metabolic profile suggests that it undergoes minimal first-pass metabolism, which enhances its bioavailability and therapeutic potential.
Recent advancements in computational chemistry have allowed researchers to perform detailed molecular docking studies on pyridin-4-ylmethanamine dihydrochloride. These studies have provided insights into the compound's binding affinity towards various protein targets, including receptors and enzymes. The results highlight the compound's potential as a lead molecule for drug discovery programs targeting a wide range of diseases.
In conclusion, pyridin-4-ylmethanamine dihydrochloride, with its CAS number CAS 18205-56-6, remains a focal point in contemporary chemical research due to its versatility and potential applications in drug development. As new findings emerge from ongoing studies, this compound continues to demonstrate its value as a key building block in the creation of innovative therapeutic agents.
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